N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide
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Overview
Description
N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a dimethylamino group and a tetrahydrofuran-3-carboxamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine nitrogen with dimethylamine, often using a reagent like dimethyl sulfate or methyl iodide under basic conditions.
Attachment of the Tetrahydrofuran-3-carboxamido Group: This step can be achieved by reacting the piperidine derivative with tetrahydrofuran-3-carboxylic acid or its activated ester (e.g., tetrahydrofuran-3-carboxylic acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which might reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Alkyl halides, Grignard reagents.
Major Products
Oxidation Products: N-oxides, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound could be explored for its pharmacological properties. Its structure suggests it might interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran and piperidine moieties could facilitate binding to hydrophobic pockets in proteins, while the amide groups might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-aminopiperidine: Lacks the tetrahydrofuran-3-carboxamido group, making it less complex.
4-((Tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide: Lacks the dimethylamino group, potentially altering its reactivity and biological activity.
Uniqueness
N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N,N-dimethyl-4-[(oxolane-3-carbonylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-16(2)14(19)17-6-3-11(4-7-17)9-15-13(18)12-5-8-20-10-12/h11-12H,3-10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSUQLPHMQCPTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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